molecular formula C19H19N3O5 B14989460 3,4,5-trimethoxy-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide

3,4,5-trimethoxy-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide

Cat. No.: B14989460
M. Wt: 369.4 g/mol
InChI Key: NYSXLAYSSGYHMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5-trimethoxy-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzamide core substituted with methoxy groups and an oxadiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide typically involves multiple steps. One common method starts with the preparation of 3,4,5-trimethoxybenzoic acid, which is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 4-(4-methylphenyl)-1,2,5-oxadiazole-3-amine under basic conditions to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Friedel-Crafts acylation using aluminum chloride.

Major Products Formed

    Oxidation: Formation of 3,4,5-trimethoxybenzoic acid derivatives.

    Reduction: Formation of amine derivatives of the oxadiazole ring.

    Substitution: Various substituted benzamides depending on the electrophile used.

Scientific Research Applications

3,4,5-trimethoxy-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-trimethoxy-N-(4-methylphenyl)benzamide
  • 3,4,5-trimethoxy-N-(4-methoxyphenyl)benzamide
  • 3,4,5-trimethoxy-N-(2-methylphenyl)benzamide

Uniqueness

3,4,5-trimethoxy-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties compared to other similar benzamide derivatives. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C19H19N3O5

Molecular Weight

369.4 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide

InChI

InChI=1S/C19H19N3O5/c1-11-5-7-12(8-6-11)16-18(22-27-21-16)20-19(23)13-9-14(24-2)17(26-4)15(10-13)25-3/h5-10H,1-4H3,(H,20,22,23)

InChI Key

NYSXLAYSSGYHMA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.